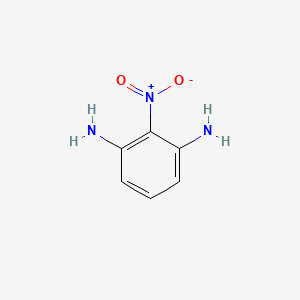

1,3-Benzenediamine, 2-nitro-

CAS No.: 32114-57-1

Cat. No.: VC14429364

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32114-57-1 |

|---|---|

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 2-nitrobenzene-1,3-diamine |

| Standard InChI | InChI=1S/C6H7N3O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,7-8H2 |

| Standard InChI Key | YYVUIHJUCYWJCG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)N)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Characteristics

1,3-Benzenediamine, 2-nitro- belongs to the nitroaniline family, characterized by a benzene ring substituted with amino and nitro groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 32114-57-1 |

| IUPAC Name | 2-Nitrobenzene-1,3-diamine |

| Synonyms | 2,6-Diamino-1-nitrobenzene; Ilaprazole Impurity 139 |

| Molecular Formula | |

| Molecular Weight | 153.14 g/mol |

| MDL Number | MFCD00051894 |

The compound’s structure dictates its reactivity, particularly in electrophilic aromatic substitution reactions, where the nitro group (-NO) acts as a meta-directing deactivator.

Synthesis and Manufacturing

-

Nitration: Controlled nitration of 1,3-benzenediamine using a mixed acid (HNO/HSO) under low temperatures to favor the 2-nitro isomer.

-

Purification: Isolation via crystallization or chromatography to separate positional isomers .

Challenges include minimizing the formation of undesired isomers (e.g., 4-nitro or 5-nitro derivatives) and ensuring stoichiometric control. Patent literature suggests the use of phase-transfer catalysts to enhance regioselectivity , though detailed protocols are scarce.

Industrial and Pharmaceutical Applications

Dye and Pigment Intermediates

The compound’s amino and nitro groups enable its use as a precursor in azo dye synthesis. For example:

-

Coupling with diazonium salts to produce dyes for textiles and plastics.

-

Formation of coordination complexes with transition metals for pigment applications.

| Parameter | Value (Analog) |

|---|---|

| Acute Oral Toxicity (LD) | 280–650 mg/kg (rats) |

| Skin Irritation | Severe conjunctival redness (rabbits) |

| Genotoxicity | Positive in Ames test (TA98 strain) |

The nitro group may exacerbate toxicity by forming reactive intermediates (e.g., nitroso derivatives). Regulatory agencies classify similar compounds as Toxic (T) if swallowed, inhaled, or in contact with skin .

Research Gaps and Future Directions

-

Toxicokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are urgently needed.

-

Environmental Impact: Persistence and bioaccumulation potential in ecosystems remain uncharacterized.

-

Synthetic Optimization: Development of greener synthesis routes using biocatalysts or microwave-assisted reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume